molecular formula C11H22N2O2 B1290338 Tert-butyl 3,3-dimethylpiperazine-1-carboxylate CAS No. 259808-67-8

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate

Cat. No.: B1290338
CAS No.: 259808-67-8
M. Wt: 214.3 g/mol
InChI Key: LBAIYWWWORXVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate (CAS 259808-67-8) is a valuable piperazine derivative protected by a Boc (tert-butoxycarbonyl) group, making it a crucial building block in modern medicinal chemistry and pharmaceutical research. This compound is a clear, colorless to light yellow liquid with a molecular weight of 214.30 g/mol and a molecular formula of C11H22N2O2 . It is characterized by high purity, typically >95.0% . To maintain stability, this air- and heat-sensitive compound must be stored under an inert atmosphere in a refrigerated environment (0-10°C) . This chemical serves as a key synthetic intermediate in drug discovery. Its significant research value is highlighted by its role as a critical precursor and pharmacophore in the development of novel, non-covalent inhibitors targeting the KRAS-G12D mutation . This specific mutation is a major driver in numerous human cancers, including approximately 20-50% of pancreatic and biliary cancers, and has historically been challenging to target therapeutically . Researchers utilize this Boc-protected piperazine to introduce the 3,3-dimethylpiperazine moiety into larger molecular architectures. In this context, it functions to establish essential hydrogen bonds with key amino acid residues in the target protein, such as Asp12 and Gly60, which is crucial for achieving potent and selective anti-proliferative activity against cancer cells . Applications: • Medicinal Chemistry: A vital precursor for the structure-based design and synthesis of potential anticancer agents, particularly KRAS-G12D inhibitors . • Chemical Synthesis: Used as a versatile building block for constructing complex heterocyclic scaffolds common in pharmaceutical compounds. Handling & Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It may cause skin and serious eye irritation . Always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, when handling .

Properties

IUPAC Name

tert-butyl 3,3-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(4,5)8-13/h12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAIYWWWORXVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627679
Record name tert-Butyl 3,3-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259808-67-8
Record name tert-Butyl 3,3-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3,3-dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate (tert-butyl DMPC) is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and CAS number 259808-67-8. Its unique structure, featuring a piperazine ring and a tert-butyl group, positions it as a potentially valuable intermediate in pharmaceutical synthesis. This article explores its biological activity, relevant case studies, and research findings.

Tert-butyl DMPC is characterized by:

  • Molecular Weight : 214.30 g/mol
  • Appearance : Colorless to light yellow liquid
  • Boiling Point : Approximately 275.1 °C
  • Density : 0.977 g/cm³
  • Solubility : Enhanced when presented as a hydrochloride salt, improving its stability and solubility in various applications .

Comparative Analysis of Similar Compounds

The following table highlights structurally similar compounds and their unique features:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 2,2-dimethylpiperazine-1-carboxylate674792-07-51.00Different positioning of methyl groups
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate639068-43-20.96Variation in methyl group placement
(3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate129779-30-20.96Chirality affects biological activity
Tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate180975-66-00.96Different stereochemistry leading to varied properties

This table emphasizes the diversity within piperazine derivatives while showcasing the unique characteristics of tert-butyl DMPC due to its specific arrangement of functional groups .

Synthesis and Applications

Tert-butyl DMPC is primarily used in the synthesis of pharmaceuticals. Its structural characteristics allow for various chemical transformations that can lead to the development of novel drug candidates. For instance, it has been utilized as a starting material for synthesizing pyridylpiperazine-based inhibitors relevant in medicinal chemistry .

Interaction Studies

Research on interaction studies involving tert-butyl DMPC focuses on its reactivity with biological targets or chemical species. These studies aim to elucidate its potential safety and efficacy profiles in medicinal applications .

Structure-Activity Relationships (SAR)

The SAR analysis of piperazine derivatives suggests that modifications in the chemical structure can significantly influence biological activity. For example, variations in substituents on the piperazine ring can alter receptor affinity and selectivity, impacting therapeutic outcomes .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to modify biological activity makes it a valuable component in drug formulation. This compound is involved in the development of several therapeutic agents that act on neurotransmitter systems, including modulators for serotonin receptors.

Organic Synthesis

As a robust building block in organic chemistry, this compound facilitates the creation of complex molecules. It is commonly used in the synthesis of various biologically active compounds and fine chemicals. For instance, it can serve as a precursor in the development of g-secretase inhibitors and other receptor antagonists .

Polymer Chemistry

In materials science, this compound is utilized in the production of specialty polymers. Its incorporation enhances properties such as flexibility and durability, making it suitable for various industrial applications .

Agrochemical Formulations

This compound plays a significant role in agrochemicals by improving the efficacy of pesticides and herbicides. Its use supports agricultural productivity by enhancing the performance of crop protection products .

Analytical Chemistry

In analytical applications, this compound is employed in chromatography for separating and identifying compounds. This aids researchers in quality control and testing processes .

Case Study 1: Neurological Drug Development

Research involving this compound has led to the development of new therapeutic agents targeting neurological disorders. For example, studies have demonstrated its effectiveness as a precursor for synthesizing compounds that modulate serotonin receptors, which are crucial for treating conditions like depression and anxiety.

Case Study 2: Polymer Enhancement

In a recent study on polymer formulations, this compound was incorporated into a polymer matrix to improve mechanical properties. The resulting material exhibited enhanced flexibility and strength compared to traditional formulations, showcasing its utility in advanced material science applications.

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disorders
Organic SynthesisBuilding block for complex organic molecules and biologically active compounds
Polymer ChemistryEnhances properties of specialty polymers
Agrochemical FormulationsImproves efficacy of pesticides and herbicides
Analytical ChemistryUsed in chromatography for compound separation and identification

Chemical Reactions Analysis

Substitution Reactions

The Boc group in tert-butyl 3,3-dimethylpiperazine-1-carboxylate can undergo substitution under acidic or basic conditions. Key examples include:

Deprotection (Boc Removal)

  • Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in 1,4-dioxane.
  • Product : 3,3-Dimethylpiperazine hydrochloride .
  • Mechanism : Acidic cleavage of the carbamate group releases CO₂ and yields the free amine.
ReagentsConditionsProductYieldSource
TFA/DCM0°C to RT, 1.25 hr3,3-Dimethylpiperazine88%
HCl (4 M in dioxane)RT, 20 hr3,3-Dimethylpiperazine HCl salt72%

Reductive Alkylation

The compound participates in reductive alkylation to introduce additional methyl groups:

Formaldehyde-Mediated Methylation

  • Reagents : Formaldehyde (HCHO) and sodium borohydride (NaBH₄) in methanol.
  • Product : tert-Butyl 3,3,4-trimethylpiperazine-1-carboxylate .
  • Mechanism : Formaldehyde reacts with the secondary amine, followed by reduction to stabilize the methyl group.
ReagentsConditionsProductYieldSource
HCHO, NaBH₄RT, 12 hr3,3,4-Trimethylpiperazine derivative27%

Salt Formation

The free amine (post-Boc removal) forms salts with acids, enhancing stability and crystallinity:

Nucleophilic Aromatic Substitution (SNAr)

The piperazine nitrogen acts as a nucleophile in SNAr reactions with activated aryl halides:

Pyrimidine Functionalization

  • Reagents : 2-Chloropyrimidine in methanol at 120°C.
  • Product : Pyrimidine-substituted piperazine derivatives .
SubstrateConditionsProduct TypeYieldSource
2-Chloropyrimidine120°C, 5.5 hrPyrimidine-piperazine hybrid65%

Oxidation and Reduction

While direct oxidation data for this compound is limited, analogous piperazines undergo:

Oxidation to N-Oxides

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
  • Product : Corresponding N-oxide derivatives.

Reduction to Amines

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Boc Protection of 2,2-Dimethylpiperazine

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
  • Conditions : Room temperature, base (triethylamine) .
Starting MaterialReagentsProductYieldSource
2,2-DimethylpiperazineBoc₂O, TEAThis compound72%

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine derivatives with tert-butyl carbamate protection vary in substituent type, position, and steric/electronic properties, significantly impacting their reactivity and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name Substituents Molecular Weight Key Properties Applications References
Tert-butyl 3,3-dimethylpiperazine-1-carboxylate 3,3-dimethyl 226.32 High steric hindrance; reduced nucleophilicity at N1 Intermediate for hindered amine scaffolds in drug discovery
Tert-butyl cis-2,3-dimethylpiperazine-1-carboxylate cis-2,3-dimethyl 226.32 Moderate steric hindrance; axial/equatorial isomerism Chiral building block for asymmetric synthesis
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate 3,5-dimethyl 226.32 Symmetric substitution; enhanced rigidity Stabilized transition states in catalysis
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 4-(6-fluoropyridin-3-yl) 307.35 Electron-withdrawing fluoropyridyl group; planar aromatic system Precursor for kinase inhibitors
Tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate 3-(thiophen-3-yl) 282.38 Sulfur-containing heterocycle; π-electron-rich Ligand for metal-catalyzed cross-couplings
Tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate 4-(5-methyl-1,3,4-oxadiazol-2-yl) 310.36 Oxadiazole ring; H-bond acceptor Antimicrobial agent development

Key Differences and Implications

Steric Effects :

  • The 3,3-dimethyl substitution in the target compound imposes significant steric hindrance, slowing alkylation or acylation reactions at the piperazine nitrogen compared to less hindered analogs like tert-butyl piperazine-1-carboxylate .
  • In contrast, derivatives with substituents like fluoropyridyl or thiophene (e.g., ) prioritize electronic effects over steric bulk, enhancing their suitability for aromatic coupling reactions .

Electronic Modulation :

  • Electron-withdrawing groups (e.g., fluoropyridyl in ) reduce the basicity of the piperazine nitrogen, altering its reactivity in nucleophilic substitutions .
  • Electron-donating groups (e.g., methyl in ) increase electron density, favoring participation in hydrogen bonding or metal coordination .

Synthetic Utility :

  • Boronate esters (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate, ) are critical for Suzuki-Miyaura cross-couplings, a feature absent in the dimethyl-substituted analog .
  • Heterocyclic substituents (e.g., oxadiazole in ) expand pharmacological relevance, whereas the dimethyl variant is primarily a protective intermediate .

Preparation Methods

Method A: Direct Synthesis from 2,2-Dimethylpiperazine

  • Reagents :

    • 2,2-Dimethylpiperazine
    • Tert-butyl carbamate
    • Solvent: Tetrahydrofuran (THF) or dichloromethane
  • Procedure :

    • Dissolve tert-butyl carbamate in THF.
    • Add 2,2-dimethylpiperazine to the solution.
    • Stir the mixture at room temperature for several hours.
    • After completion, evaporate the solvent under reduced pressure.
    • Purify the resulting product using column chromatography.
  • Yield : Typically around 85-90% based on starting materials.

Method B: Synthesis via Tartaric Acid Derivative

  • Reagents :

    • DL-tartaric acid
    • Denatured ethanol
    • Water
  • Procedure :

    • Combine DL-tartaric acid with denatured ethanol and water, heating to reflux.
    • Gradually add a solution containing tert-butyl 3,3-dimethylpiperazine-1-carboxylate.
    • Allow the mixture to cool and form a precipitate.
    • Filter and wash the precipitate with denatured ethanol before drying.
  • Yield : Reported yields can reach up to 88% with high purity as confirmed by gas chromatography (GC) analysis.

Method C: Alternative Synthetic Route Using Ethyl Bromide

  • Reagents :

    • Ethyl bromide
    • Dimethylamine
    • Solvent: Toluene
  • Procedure :

    • React ethyl bromide with dimethylamine in toluene under reflux conditions.
    • Isolate the resulting piperazine derivative and treat it with tert-butyl chloroformate.
    • Purify through recrystallization or chromatography.
  • Yield : Generally lower than previous methods due to side reactions but can be optimized through careful control of reaction conditions.

Method Reagents Yield (%) Purity Notes
A Tert-butyl carbamate + 2,2-dimethylpiperazine 85-90 High Simple procedure
B DL-tartaric acid + denatured ethanol Up to 88 High Involves precipitation
C Ethyl bromide + dimethylamine Variable Moderate More complex with potential side reactions

Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and minimize by-products. Key factors include:

  • Temperature Control : Maintaining specific temperatures during reactions can significantly affect product formation and purity.

  • Solvent Choice : The selection of solvents like THF or dichloromethane can influence solubility and reactivity.

  • Purification Techniques : Employing techniques such as column chromatography or recrystallization is essential for achieving high-purity products necessary for pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3,3-dimethylpiperazine-1-carboxylate, and how can reaction yields be improved?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of 3,3-dimethylpiperazine under anhydrous conditions. A common method uses di-tert-butyl dicarbonate ((Boc)₂O) with triethylamine (TEA) in dichloromethane (DCM) at 0°C, followed by room-temperature stirring (56–72% yield) . Yield optimization can be achieved by:

  • Stoichiometric adjustments : Increasing (Boc)₂O to 1.2 equivalents relative to the amine.
  • Temperature control : Maintaining 0°C during reagent addition to minimize side reactions.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at δ 1.49 ppm, piperazine protons at δ 3.4–3.8 ppm) .
  • LCMS : Monitors reaction progress and verifies molecular ion peaks (e.g., m/z 214.3 [M+H]⁺) .
  • X-ray crystallography : Resolves stereochemical ambiguities; SHELX programs refine crystal structures .

Q. What purification strategies are effective for isolating this compound?

  • Chromatography : Silica gel columns with ethyl acetate/hexane (1:1) remove unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for structural studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and conformations. For example:

  • Hydrogen bonding : Intermolecular N–H···O interactions stabilize crystal packing .
  • Torsional angles : Piperazine ring puckering (e.g., chair vs. boat conformations) impacts reactivity .
    SHELXPRO and Olex2 visualize electron density maps to validate atomic positions .

Q. How do structural modifications influence the compound’s biological activity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., halogens) to the piperazine ring enhances receptor binding affinity in drug candidates .
  • Bioisosteric replacements : Replacing the tert-butyl group with cyclic carbamates improves metabolic stability .
  • In vitro assays : Test derivatives for enzyme inhibition (e.g., kinases) or antimicrobial activity .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions)?

  • Dynamic effects : Variable-temperature NMR detects conformational exchange broadening (e.g., tert-butyl rotation barriers) .
  • DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to identify discrepancies .
  • Crystallographic validation : SC-XRD provides ground-truth geometries to reconcile spectral anomalies .

Q. What methodological considerations apply to experimental phasing in XRD studies of this compound?

  • Heavy-atom derivatives : Incorporate bromine or iodine via Suzuki coupling for anomalous scattering .
  • SHELXC/D/E pipelines : Robust for high-throughput phasing, especially with twinned or low-resolution data .
  • Resolution limits : Data collection at synchrotrons (λ = 0.7–1.0 Å) improves phase accuracy .

Q. How does salt formation (e.g., hydrochloride) impact purification and stability?

  • Acid treatment : Reacting the free base with HCl in ether yields the hydrochloride salt, enhancing crystallinity .
  • Hygroscopicity : Store salts under inert atmospheres (argon) at 0–6°C to prevent decomposition .
  • Bioavailability : Hydrochloride salts improve aqueous solubility for pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,3-dimethylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,3-dimethylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.